

"Antiulcer Agent 1" solution preparation for research

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Compound of Interest

Compound Name: Antiulcer Agent 1

Cat. No.: B1663199

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Application Notes and Protocols: Antiulcer Agent 1

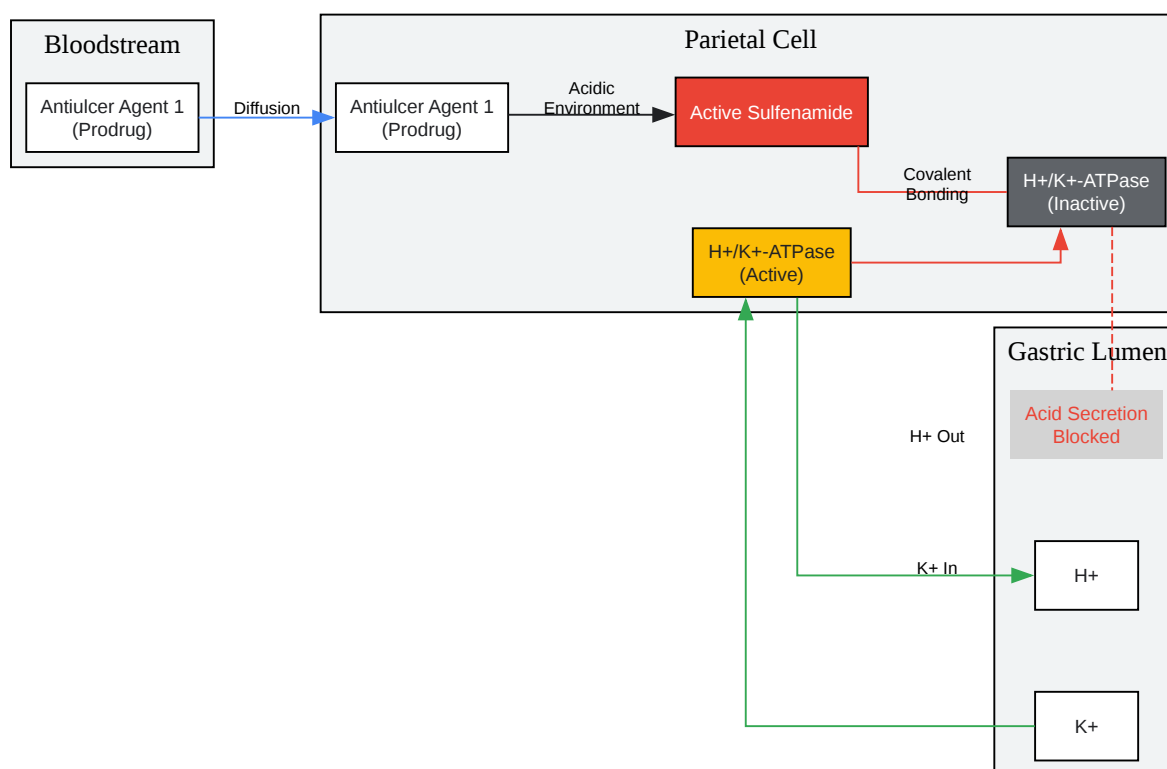
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Product Information

- Product Name: **Antiulcer Agent 1**
- Synonyms: AU-1, Gastric Proton Pump Inhibitor
- Chemical Name: 6-methoxy-2-[[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.[1]
- Appearance: White to off-white crystalline solid.
- Molecular Formula: $C_{17}H_{19}N_3O_3S$. [1][2]
- Molecular Weight: 345.4 g/mol . [1][2]
- Storage: Store desiccated and protected from light at -20°C for long-term stability (≥4 years). [1][3]

Mechanism of Action

Antiulcer Agent 1 is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[4][5] It is a prodrug that, in the acidic environment of the gastric parietal cell, is converted to its active form.[6] This active form, a sulfenamide intermediate, forms a covalent disulfide bond with cysteine residues on the $H^+/K^+-ATPase$ enzyme (the proton pump).[6][7] This irreversible inhibition blocks the final step in gastric acid production, leading to a dose-dependent and prolonged reduction of both basal and stimulated acid secretion.[4][7] The body must synthesize new enzyme pumps to restore acid secretion, resulting in a duration of action that can last up to 72 hours.[4][6]



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Caption: Mechanism of $H^+/K^+-ATPase$ inhibition by **Antiulcer Agent 1**.

Applications

- In vitro studies of gastric acid secretion.
- In vivo animal models of gastric ulcers and hypersecretory conditions.
- Investigation of drug metabolism involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[\[6\]](#)[\[8\]](#)
- Comparative studies with other antiulcer agents.

Quantitative Data Summary

Table 1: Physicochemical & Solubility Data

Property	Value	Reference
Molecular Weight	345.4 g/mol	[1] [2]
Melting Point	156-157 °C	
Solubility in DMSO	~30 mg/mL	[1]
Solubility in Ethanol	~5 mg/mL	[1]
Solubility in Water	Sparingly soluble (~0.5 mg/mL)	

Table 2: In Vitro Efficacy Data

Assay	Species/System	IC ₅₀ Value	Reference
H ⁺ /K ⁺ -ATPase Inhibition	Pig Gastric Microsomes	1.1 μM	[1]
H ⁺ /K ⁺ -ATPase Inhibition	Human Gastric Vesicles	4 μM	[9]
Histamine-Stimulated Acid Formation	Isolated Rabbit Gastric Glands	0.16 μM	[2]
Agonist-Stimulated Acid Production	Isolated Human Gastric Glands	~50 nM	[9]

Table 3: In Vivo Pharmacokinetic Data (Rat Model)

Parameter	Route	Dose	Value	Reference
Oral Bioavailability	Oral	10 mg/kg	6.4%	[10]
Oral Bioavailability	Oral	20 mg/kg	9.6%	[10]
Oral Bioavailability	Oral	40 mg/kg	12.6%	[10]
Peak Plasma Time (T _{max})	Oral	2 mg/kg	~1.5 hours	[11]
Effective Dose (ED ₅₀)	IV	-	1.5 μmol/kg	[12]

Experimental Protocols

5.1. Preparation of Stock and Working Solutions

- Stock Solution (10 mM in DMSO):
 - Weigh out 3.45 mg of **Antiulcer Agent 1**.

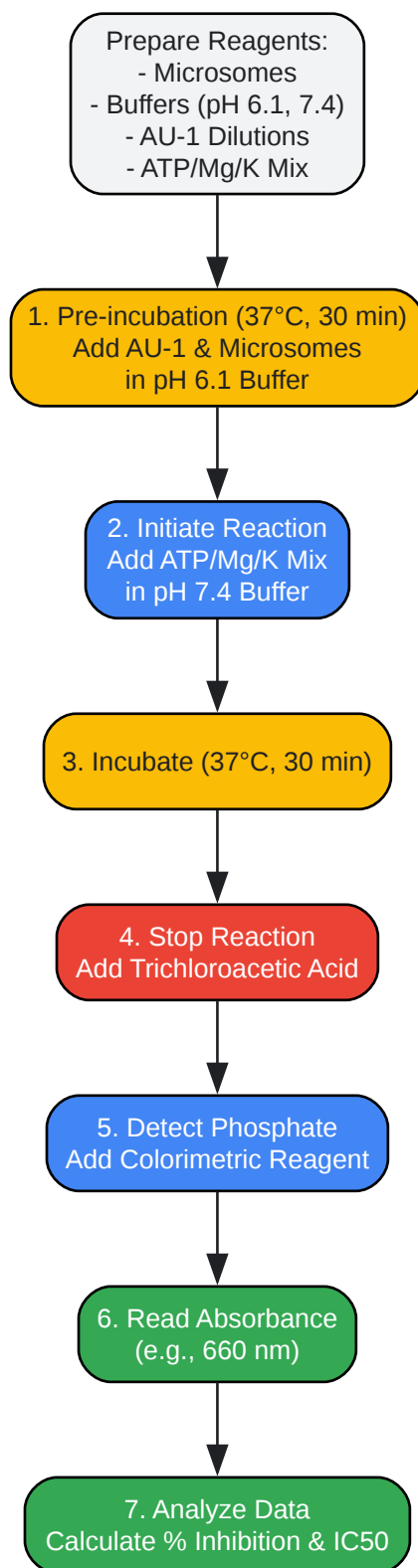
- Dissolve in 1 mL of high-purity DMSO.[1]
- Vortex until fully dissolved.
- Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
- Working Solutions for In Vitro Assays:
 - Thaw a stock solution aliquot.
 - Perform serial dilutions of the stock solution into the appropriate aqueous assay buffer.
 - For maximum solubility in aqueous buffers, it is recommended to first dissolve the agent in DMSO and then dilute with the buffer.[1] Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects.
- Preparation for In Vivo Oral Administration (Rat):
 - For oral gavage, **Antiulcer Agent 1** can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC).[13]
 - Due to its instability in acidic conditions, co-administration with a sodium bicarbonate solution may be required to prevent degradation in the stomach and improve absorption. [14][15]
 - Example: For a 20 mg/kg dose in a 200g rat (4 mg total), suspend 4 mg of **Antiulcer Agent 1** in a suitable volume of 0.5% CMC (e.g., 1-2 mL) for administration.

5.2. Protocol: In Vitro H⁺/K⁺-ATPase Inhibition Assay

This protocol is based on the measurement of inorganic phosphate (Pi) released from ATP hydrolysis by H⁺/K⁺-ATPase enriched gastric microsomes.[16]

- Materials:
 - H⁺/K⁺-ATPase enriched microsomes (prepared from rabbit or sheep gastric mucosa).[16][17]

- Assay Buffer (pH 6.1 for pre-incubation, pH 7.4 for reaction): e.g., Tris-HCl buffer.
- **Antiulcer Agent 1** working solutions.
- ATP, MgCl₂, KCl solutions.
- Reagent for phosphate detection (e.g., ammonium molybdate solution).[\[17\]](#)[\[18\]](#)
- 96-well microplate and spectrophotometer.
- Procedure:
 - Pre-incubation: In a 96-well plate, add 10 µL of **Antiulcer Agent 1** dilutions (or vehicle control) to wells. Add 20 µL of H⁺/K⁺-ATPase microsomes. Pre-incubate at 37°C for 30 minutes in an acidic buffer (pH 6.1) to facilitate agent activation.[\[19\]](#)
 - Reaction Initiation: Add a pre-warmed mixture of Assay Buffer (pH 7.4), ATP, MgCl₂, and KCl to each well to start the reaction.[\[17\]](#)[\[20\]](#) Final concentrations should be approximately 2 mM ATP, 2 mM MgCl₂, and 10 mM KCl.[\[16\]](#)
 - Incubation: Incubate the plate at 37°C for 30 minutes.
 - Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 10% trichloroacetic acid).[\[20\]](#)
 - Phosphate Detection: Add the colorimetric reagent (e.g., ammonium molybdate) and allow color to develop.
 - Measurement: Read the absorbance at the appropriate wavelength (e.g., 660 nm).[\[17\]](#)[\[18\]](#)
 - Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.



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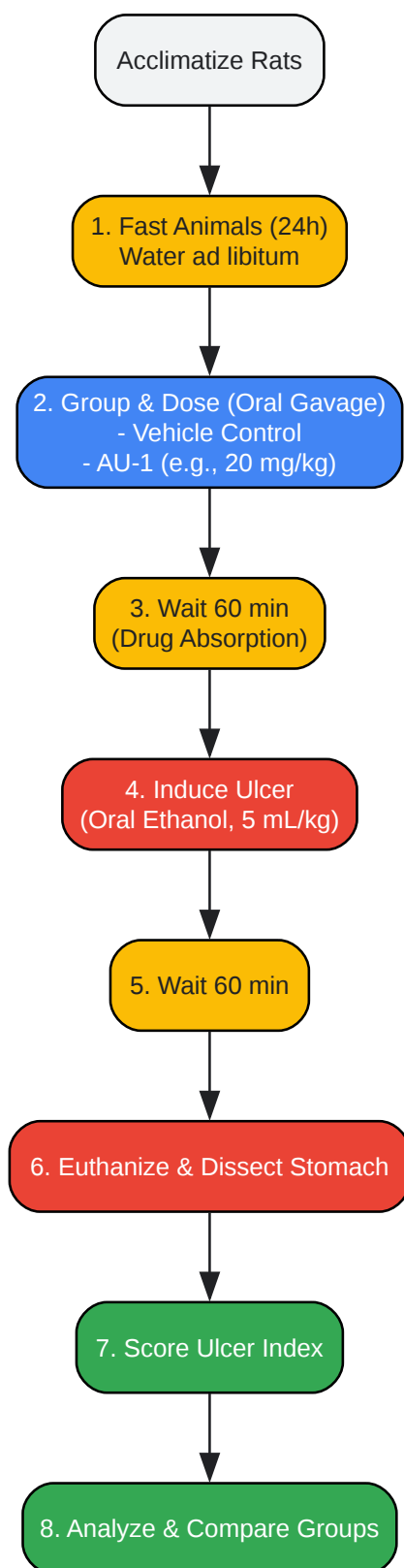
Caption: Workflow for the in vitro H⁺/K⁺-ATPase inhibition assay.

5.3. Protocol: In Vivo Ethanol-Induced Gastric Ulcer Model (Rat)

This model assesses the cytoprotective and antisecretory effects of **Antiulcer Agent 1** against acute gastric lesions induced by a necrotizing agent.

- Animals: Male Wistar or Sprague-Dawley rats (150-200g).[\[21\]](#)
- Materials:
 - **Antiulcer Agent 1** suspension.
 - Vehicle control (e.g., 0.5% CMC).
 - Ulcerogen: Absolute or acidified ethanol.[\[13\]](#)[\[21\]](#)
 - Oral gavage needles.
- Procedure:
 - Fasting: Fast animals for 24 hours prior to the experiment, with free access to water.[\[13\]](#)[\[21\]](#)
 - Dosing:
 - Test Group: Administer **Antiulcer Agent 1** (e.g., 20-50 mg/kg) orally.[\[21\]](#)[\[22\]](#)
 - Vehicle Group: Administer an equivalent volume of the vehicle.
 - Positive Control (Optional): Administer a known gastroprotective agent.
 - Waiting Period: Wait for 60 minutes after drug/vehicle administration to allow for absorption.[\[13\]](#)
 - Ulcer Induction: Administer absolute ethanol (e.g., 5 mL/kg) or acidified ethanol orally to all groups except for a sham/normal control group.[\[13\]](#)[\[21\]](#)
 - Euthanasia: After 60 minutes of ethanol administration, euthanize the rats via an approved method.[\[13\]](#)

- Stomach Excision: Immediately dissect the stomach, open it along the greater curvature, and rinse gently with saline.
- Ulcer Scoring: Examine the gastric mucosa for lesions. The severity can be quantified by measuring the total area of lesions (in mm²) or by using an ulcer index scoring system.
- Analysis: Compare the ulcer index/area between the test group and the vehicle group to determine the percentage of protection.



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Caption: Workflow for the in vivo ethanol-induced ulcer model.

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